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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)butan-2-one

Cat. No.: B1339279 Get Quote

Executive Summary
This technical guide outlines the rigorous structural characterization of 1-(2-
fluorophenyl)butan-2-one (CAS: 406-34-8, generic). As a fluorinated analog of

phenylbutanone, this molecule presents unique spectroscopic challenges, particularly in

differentiating regioisomers (ortho vs. meta vs. para) and analyzing heteronuclear spin-spin

coupling (

and

).

This document is designed for analytical chemists and drug discovery scientists requiring a

self-validating protocol for confirming the identity of this specific fluorinated scaffold.

Chemical Context & Synthesis Logic
To understand the impurities and spectral matrix, one must understand the origin. The target

molecule is typically synthesized via the condensation of 2-fluorophenylacetic acid with a

propionyl donor (e.g., propionic anhydride) or via Grignard addition to a nitrile.

Molecular Formula:

[1]

Molecular Weight: 166.19 g/mol
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Key Structural Features:

Aryl Fluoride: Located at the ortho (2-position), creating significant steric and electronic

influence on the methylene bridge.

Methylene Bridge (

-carbon): Connects the ring to the carbonyl.

Ketone: A chemically distinct carbonyl at position 2.[2]

Ethyl Group: Provides a clear aliphatic NMR signature.

Elucidation Workflow
The following directed graph illustrates the logical flow for confirming the structure, moving from

bulk property analysis to atomic-level connectivity.
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Figure 1: Analytical workflow for structural determination.

Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides the first "fingerprint." For 1-(2-fluorophenyl)butan-2-one, the

fragmentation follows standard McLafferty rearrangement and

-cleavage rules characteristic of ketones.
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Key Diagnostic Ions (EI, 70 eV)
m/z (approx) Ion Identity Mechanism

166 Molecular Ion (Parent).

137

-Cleavage: Loss of ethyl group

(

, 29 Da). Leaves the acylium

ion.

109

Benzylic Cleavage: Formation

of the 2-fluorotropylium ion.

This is the base peak or major

fragment, confirming the

fluorinated benzyl moiety.

57

Acylium Ion: Propionyl group

fragment (

).

Differentiation Note: The presence of

109 specifically confirms the fluorine is attached to the aromatic ring, not the alkyl chain.

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the functional groups and rule out alcohol or aldehyde

intermediates.

Carbonyl (

): Strong, sharp band at 1715 ± 5 cm⁻¹. This confirms a non-conjugated, acyclic ketone.

Aryl C-F Stretch: Strong band in the 1000–1250 cm⁻¹ region.

C-H Stretch (Aromatic): Weak signals >3000 cm⁻¹.[3]

C-H Stretch (Aliphatic): Signals <3000 cm⁻¹ (methyl/methylene).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR)
This is the definitive method for confirming the ortho substitution pattern. The fluorine atom (

, spin 1/2) couples to both protons and carbons, creating distinctive splitting patterns.[4]

NMR (Proton)
Solvent:

| Freq: 400 MHz[5]

Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.10 – 7.30 Multiplet 2H Ar-H
Aromatic ring

protons.

6.95 – 7.10 Multiplet 2H Ar-H

Aromatic protons

(shielded by F-

ortho effect).

3.75 Singlet (d)* 2H

Benzylic

methylene. Note:

May appear as a

doublet (

) due to long-

range coupling

with ortho-F.

2.48
Quartet (

)
2H

Methylene of the

ethyl group.

1.05
Triplet (

)
3H

Terminal methyl

group.

The "Ortho" Signature: Unlike the para isomer (which shows a clean AA'BB' aromatic system),

the ortho isomer produces a complex ABCD or ABMX system due to the lack of symmetry and

the strong electronic effect of the fluorine at the 2-position.
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NMR (Carbon)
Solvent:

| Decoupling: Proton-decoupled

The

spectrum is diagnostic due to the large Carbon-Fluorine coupling constants (

).

Carbonyl (

): ~207.5 ppm. (May show small coupling

).

Aromatic C-F (

): ~161.0 ppm. Doublet with a massive coupling constant (

).

Ortho Carbon (

): ~131 ppm. Doublet (

).

Benzylic Carbon (

): ~44.0 ppm. Doublet (

or

depending on path, usually small ~2-3 Hz).

Ethyl Carbons: ~35 ppm (

) and ~8 ppm (

) as singlets.
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NMR
Reference:

(0 ppm)

Signal: Single peak around -115 to -118 ppm.

Multiplicity: Appears as a multiplet (quartet of doublets) if proton-coupled, due to coupling

with the 4 aromatic protons. If proton-decoupled, it appears as a singlet.

Advanced Verification: 2D NMR Logic
To conclusively prove the connectivity between the ethyl group, the ketone, and the

fluorophenyl ring, HMBC (Heteronuclear Multiple Bond Correlation) is required.
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Figure 2: Key HMBC correlations establishing the ketone bridge.

Interpretation:

The benzylic protons (3.75 ppm) must show a correlation to the Carbonyl carbon (207 ppm)

AND the Ipso-aromatic carbon.

The absence of a correlation between the ethyl protons and the aromatic ring confirms the

insertion of the carbonyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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